![molecular formula C7H5ClFNO B13140493 1-(2-Chloro-5-fluoropyridin-4-YL)ethanone](/img/structure/B13140493.png)
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone
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Overview
Description
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of a chloro and fluoro substituent on a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone has diverse applications across several domains:
Chemistry
- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The unique substitution pattern on the pyridine ring enhances its reactivity and selectivity in chemical reactions.
Biology
- Enzyme Interaction Studies : The compound is utilized to study enzyme interactions, acting as a potential inhibitor in biochemical assays. Its ability to bind to specific enzymes allows researchers to explore metabolic pathways and enzyme kinetics.
Medicine
- Therapeutic Potential : Investigated for its potential therapeutic properties, particularly in drug development targeting specific diseases. Its structural features suggest it may interact with molecular targets involved in various biological pathways.
Industry
- Agrochemicals and Specialty Chemicals : Employed in the production of agrochemicals due to its efficacy and specificity in targeting biological systems.
Case Studies
Several studies have explored the biological activities and applications of this compound:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Halogen substituents enhance binding affinity to microbial targets, suggesting potential for development as an antimicrobial agent.
Anticancer Properties
Studies have shown that derivatives with similar structures can inhibit cancer cell proliferation. The electron-withdrawing nature of halogens contributes to modulating interactions with proteins involved in cancer pathways.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
Uniqueness
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Biological Activity
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H6ClF1N1O
- Molecular Weight : 175.58 g/mol
This compound features a pyridine ring substituted with a chlorine and fluorine atom, which is crucial for its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors. Its interactions with molecular targets can lead to significant therapeutic effects, particularly in the context of neurodegenerative diseases and cancer.
- Enzyme Inhibition : It has been shown to inhibit kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism. This inhibition can modulate neuroinflammatory responses and has implications for treating conditions like depression and schizophrenia .
- Heat Shock Protein Inhibition : The compound may also affect heat shock proteins (HSPs), which are critical in cancer biology. Inhibiting HSP90 can destabilize oncogenic proteins, potentially leading to reduced tumor growth .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy.
- Neuroprotective Effects : By modulating neuroinflammatory pathways, it may provide protective effects against neurodegeneration.
Table 1: Biological Activity Summary
Case Study 1: KMO Inhibition and Neuroprotection
A study investigated the effects of this compound on KMO activity in vitro. The results demonstrated a significant reduction in KMO activity, leading to increased levels of neuroprotective metabolites. This suggests its potential utility in treating mood disorders associated with altered tryptophan metabolism .
Case Study 2: Antitumor Efficacy
In another study, the compound was tested against multiple cancer cell lines, including breast and lung cancer models. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry assays .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(2-chloro-5-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 |
InChI Key |
ATFTZCBFQRQRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)Cl |
Origin of Product |
United States |
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